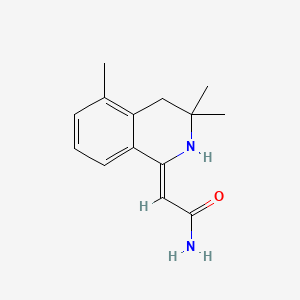

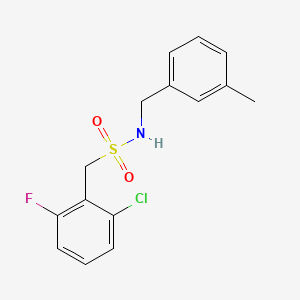

2-(3,3,5-trimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide

Overview

Description

The compound of interest is part of a broader class of chemicals known for their varied applications in chemistry and biology. The synthesis and analysis of such compounds involve multi-step chemical reactions, leading to the formation of structurally complex molecules with unique properties.

Synthesis Analysis

The synthesis of similar compounds involves a key step of iodine-mediated cyclization, as demonstrated in the formation of (Z)-2-(2-Acetyl-2H-isoquinolin-1-ylidene)acetamides from 2-vinylbenzonitrile derivatives (Kobayashi et al., 2007). This method highlights the complexity and creativity in synthesizing isoquinoline derivatives.

Molecular Structure Analysis

Detailed molecular structure analysis, including DFT and experimental studies (FT-IR and FT-Raman), reveals insights into the vibrational spectroscopy and molecular docking studies of similar compounds. These analyses help in understanding the electron density, molecular electrostatic potential, and potential biological activities (El-Azab et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving similar isoquinoline derivatives demonstrate the versatility of these compounds in forming various chemically and biologically significant molecules. The synthesis routes often involve cyclization, rearrangement, and interaction with different chemical agents, leading to diverse outcomes (Sirakanyan et al., 2015).

Physical Properties Analysis

The physical properties of isoquinoline derivatives are closely tied to their molecular structure. Studies on the crystal structure and fluorescence properties of related compounds provide insights into their physical characteristics and potential applications (Karmakar et al., 2007).

Chemical Properties Analysis

The chemical properties of these compounds, such as their reactivity, stability, and interactions with biological targets, can be elucidated through detailed synthetic and analytical studies. For example, the therapeutic effects of novel anilidoquinoline derivatives in treating diseases underscore the significance of understanding the chemical properties of these molecules (Ghosh et al., 2008).

Scientific Research Applications

Structural Aspects and Properties

The research into amide containing isoquinoline derivatives, such as those structurally related to 2-(3,3,5-trimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide, has revealed significant insights into their structural aspects and properties. Studies have shown that these compounds can form crystalline salts and host–guest complexes with enhanced fluorescence emission, highlighting their potential in material science for developing novel luminescent materials (Karmakar, Sarma, & Baruah, 2007).

Synthetic Methodologies

Innovative synthetic routes for the production of isoquinolinylidene acetamides have been explored, demonstrating the versatility of these compounds in chemical synthesis. For example, the iodine-mediated cyclization of vinylphenylpropenamides to isoquinolin-1-ylidene acetamides showcases an efficient method for constructing complex isoquinoline frameworks, which are crucial in medicinal chemistry (Kobayashi, Hashimoto, Shiokawa, Morikawa, & Konishi, 2007).

Antitumor Activity

Isoquinoline derivatives, including those related to 2-(3,3,5-trimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide, have been investigated for their antitumor activity. Research into methoxy-indolo[2,1‐a]isoquinolines has shown significant cytostatic activity in vitro against leukemia and mammary tumor cells, suggesting potential therapeutic applications in cancer treatment (Ambros, Angerer, & Wiegrebe, 1988).

Therapeutic Efficacy in Viral Infections

A novel anilidoquinoline derivative demonstrated significant antiviral and antiapoptotic effects in vitro, offering promising therapeutic efficacy in treating Japanese encephalitis. This highlights the potential of isoquinolinylidene acetamides in developing treatments for viral infections (Ghosh et al., 2008).

Molecular Docking and Spectroscopic Analysis

The study of 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide through DFT, FT-IR, FT-Raman, and molecular docking reveals insights into its structural and electronic properties. This compound's interaction with the BRCA2 complex suggests potential inhibitory activity against cancer-related targets, emphasizing the importance of isoquinolinylidene acetamides in drug discovery and development (El-Azab et al., 2016).

properties

IUPAC Name |

(2Z)-2-(3,3,5-trimethyl-2,4-dihydroisoquinolin-1-ylidene)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-9-5-4-6-10-11(9)8-14(2,3)16-12(10)7-13(15)17/h4-7,16H,8H2,1-3H3,(H2,15,17)/b12-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVCZACXAHCUHM-GHXNOFRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(NC(=CC(=O)N)C2=CC=C1)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2CC(N/C(=C\C(=O)N)/C2=CC=C1)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4618860.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B4618864.png)

![4-chlorobenzyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B4618875.png)

![N-(3-methylphenyl)-2-(3-oxo-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide](/img/structure/B4618878.png)

![5,7-dimethyl-3-(pentylthio)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B4618887.png)

![2-methoxyethyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B4618897.png)

![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B4618904.png)

![6-chloro-3-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-4H-chromen-4-one](/img/structure/B4618912.png)

![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide](/img/structure/B4618929.png)

![benzyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4618936.png)